

Spectroscopic Profile of 6-Chloro-2-benzoxazolethiol: A Technical Guide

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Compound of Interest

Compound Name: 6-Chlorobenzoxazole-2(3H)-thione

Cat. No.: B1299366

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Introduction

6-Chloro-2-benzoxazolethiol, a sulfur-containing heterocyclic compound, is a molecule of interest in various chemical and pharmaceutical research domains. Its structural elucidation and characterization are paramount for its application in drug development and material science. This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-2-benzoxazolethiol (CAS No: 22876-20-6), tailored for researchers, scientists, and professionals in drug development. The document summarizes available physical and spectroscopic information and outlines detailed experimental protocols for acquiring such data.

Molecular Structure and Physical Properties

- Chemical Name: 6-Chloro-2-benzoxazolethiol
- Synonyms: 6-chloro-1,3-benzoxazole-2-thiol, 2-mercapto-6-chlorobenzoxazole
- CAS Number: 22876-20-6[1][2]
- Molecular Formula: C₇H₄ClNOS[1][2]
- Molecular Weight: 185.63 g/mol [1][2]
- Appearance: Yellow to beige crystalline powder or needles[1]
- Melting Point: 229-232 °C[1]

Spectroscopic Data Summary

While specific spectral data from peer-reviewed publications are not readily available in the public domain, chemical suppliers like ChemicalBook indicate the availability of ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for 6-Chloro-2-benzoxazolethiol.[3][4] The following tables are structured to present this data once obtained.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available			
Data not available			
Data not available			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	

Table 3: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available	[M] ⁺	
Data not available		
Data not available		

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	N-H stretch	
Data not available	C=S stretch	
Data not available	Aromatic C-H stretch	
Data not available	C-O stretch	
Data not available	C-Cl stretch	

Table 5: UV-Visible (UV-Vis) Spectroscopy Data

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Data not available		

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Synthesis of 6-Chloro-2-benzoxazolethiol

A reported synthesis involves the reaction of 5-chloro-2-aminophenol with an alkali metal trithiocarbonate in an aqueous solution at an alkaline pH. The reaction is typically carried out at temperatures ranging from 50°C to 120°C. The resulting 6-chloro-2-mercaptobenzoxazole precipitates from the solution upon acidification and can be collected by filtration.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of 6-Chloro-2-benzoxazolethiol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **1H NMR Spectroscopy:** The 1H NMR spectrum is recorded on a 300 or 400 MHz spectrometer. The spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on the same spectrometer at a frequency of 75 or 100 MHz. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .

3. Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
- **Data Acquisition:** For ESI, the sample solution is infused into the source. For EI, the sample is introduced via a direct insertion probe or a gas chromatograph. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

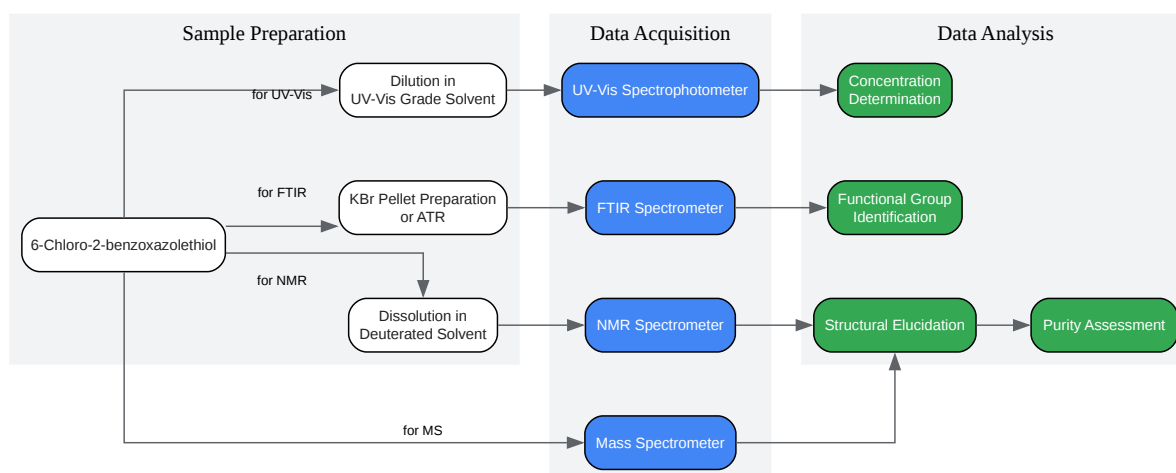
- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
- **Data Acquisition:** The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

5. UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A series of dilutions are then made to obtain a concentration that gives an absorbance reading in the optimal range (0.1-1.0).
- **Data Acquisition:** The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 800 nm. The solvent is used as a blank. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

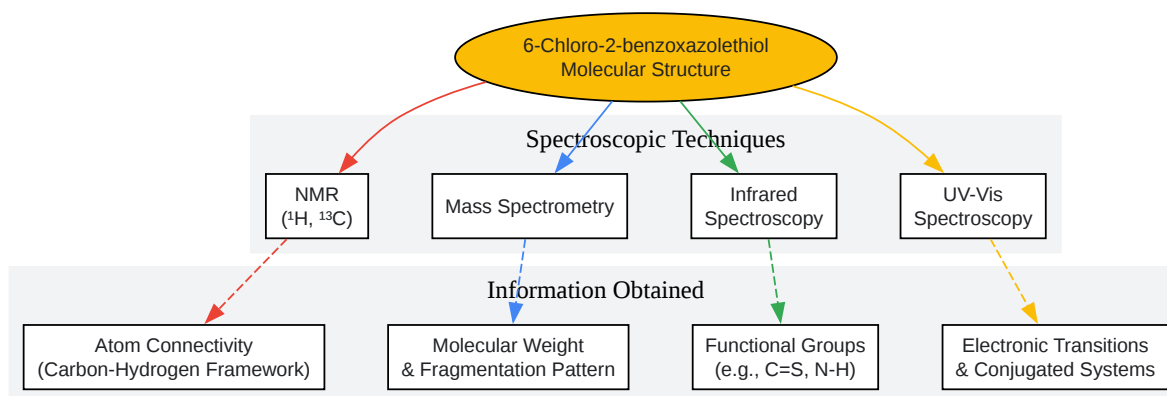
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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